
2,4-Pyridinedicarbonitrile, 6-formyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Pyridinedicarbonitrile, 6-formyl- is a heterocyclic organic compound with the molecular formula C8H3N3O. It is characterized by the presence of two cyano groups and a formyl group attached to a pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
2,4-Pyridinedicarbonitrile, 6-formyl- can be synthesized through various methods. One common approach involves the hydration of 2,4-pyridinedicarbonitrile using nitrilase enzymes from microorganisms such as Rhodococcus erythropolis. This biocatalytic process selectively hydrolyzes one of the cyano groups to form the corresponding carboxamide, which can then be further oxidized to the formyl derivative .
Industrial Production Methods
Industrial production of 2,4-Pyridinedicarbonitrile, 6-formyl- typically involves chemical synthesis routes that ensure high yield and purity. The use of nitrilase enzymes in biocatalysis offers an environmentally friendly alternative to traditional chemical methods, as it operates under mild conditions and produces fewer by-products .
化学反応の分析
Types of Reactions
2,4-Pyridinedicarbonitrile, 6-formyl- undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The cyano groups can be reduced to primary amines.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the formyl group.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can reduce the cyano groups.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: 2,4-Pyridinedicarboxylic acid.
Reduction: 2,4-Diaminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used
科学的研究の応用
2,4-Pyridinedicarbonitrile, 6-formyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and specialty materials
作用機序
The mechanism of action of 2,4-Pyridinedicarbonitrile, 6-formyl- involves its interaction with specific molecular targets. For example, in biocatalytic processes, nitrilase enzymes selectively hydrolyze the cyano groups, leading to the formation of carboxamides or carboxylic acids. The formyl group can undergo further chemical transformations, contributing to the compound’s versatility in synthetic applications .
類似化合物との比較
Similar Compounds
2,6-Pyridinedicarbonitrile: Similar in structure but with cyano groups at different positions.
3,4-Pyridinedicarbonitrile: Another isomer with cyano groups at the 3 and 4 positions.
2,3-Pyrazinedicarbonitrile: A related compound with a pyrazine ring instead of pyridine
Uniqueness
2,4-Pyridinedicarbonitrile, 6-formyl- is unique due to the presence of both cyano and formyl groups on the pyridine ring. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis .
特性
分子式 |
C8H3N3O |
|---|---|
分子量 |
157.13 g/mol |
IUPAC名 |
6-formylpyridine-2,4-dicarbonitrile |
InChI |
InChI=1S/C8H3N3O/c9-3-6-1-7(4-10)11-8(2-6)5-12/h1-2,5H |
InChIキー |
IATPHYCELCTFTG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1C=O)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Ethyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13949946.png)
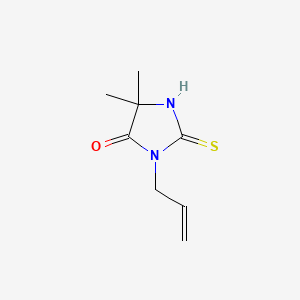
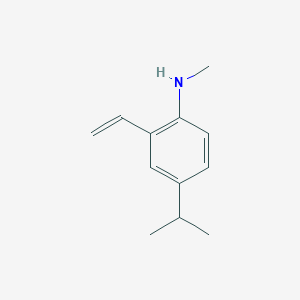

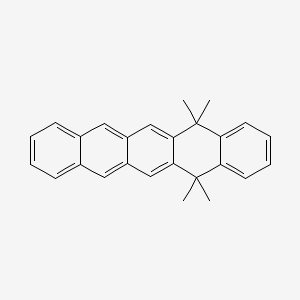
![1-(2-Isopropyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13949973.png)
![2-(4-chlorophenyl)-N-{7-fluoro-2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}acetamide](/img/structure/B13949980.png)
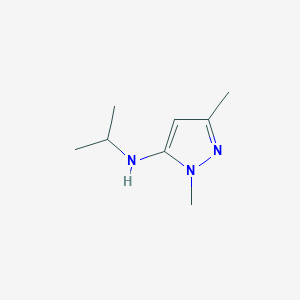

![(2-Cyclopropyl-2-azaspiro[4.4]nonan-7-yl)methanethiol](/img/structure/B13949998.png)
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-5-amine](/img/structure/B13950019.png)

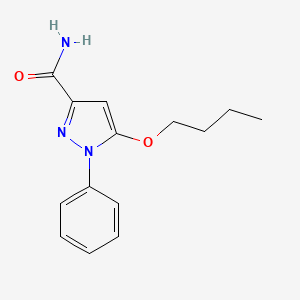
![[2-(Aminomethyl)-4-methylphenyl]methanol](/img/structure/B13950062.png)
